
クロルビシクレン
概要
説明
“Nodon” is a selective beta-1 adrenergic receptor antagonist, commonly used in the treatment of hypertension and heart failure. It works by blocking beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. This compound is known for its high selectivity and minimal side effects compared to other beta-blockers .
科学的研究の応用
Nodon has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of beta-blockers and their synthesis.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively used in clinical trials for the treatment of hypertension and heart failure.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
作用機序
Nodon exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension and heart failure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production .
Safety and Hazards
The chemicals used in Alodine, particularly hexavalent chromium, can be hazardous if not handled correctly . If exposed, these chemicals can cause skin irritation, respiratory issues, and sometimes more severe health problems . Therefore, it’s crucial to use appropriate safety measures, such as wearing protective clothing .
将来の方向性
Alodine finishing is prevalent in aerospace, automotive, and electronics industries . The process’s ability to impart various colors, coupled with ongoing research into alternatives like trivalent chromium, addresses environmental concerns associated with hexavalent chromium, enhancing the eco-friendliness of Alodine treatments .
生化学分析
Biochemical Properties
The biochemical properties of Chlorbicyclen are not well-documented. Like other organic compounds, it may interact with various enzymes and proteins within the body. These interactions could potentially influence biochemical reactions
Molecular Mechanism
It’s possible that Chlorbicyclen exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Chlorbicyclen in laboratory settings. This would include data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies would need to be conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It’s possible that Chlorbicyclen could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that Chlorbicyclen could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation within cells .
Subcellular Localization
It’s possible that Chlorbicyclen could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nodon involves several steps, starting from the appropriate aromatic compounds. The key steps include:
Nitration: The aromatic compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated to form an amide.
Cyclization: The amide undergoes cyclization to form the desired beta-blocker structure.
Industrial Production Methods
In industrial settings, the production of Nodon involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Nodon undergoes several types of chemical reactions, including:
Oxidation: Nodon can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Nodon.
Substitution: Nodon can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Nodon, which can have different pharmacological properties .
類似化合物との比較
Similar Compounds
Atenolol: Another beta-1 adrenergic receptor antagonist with similar effects but different pharmacokinetic properties.
Metoprolol: Similar in action but has a shorter half-life compared to Nodon.
Bisoprolol: Known for its high selectivity for beta-1 receptors, similar to Nodon.
Uniqueness
Nodon is unique due to its high selectivity for beta-1 adrenergic receptors and its minimal side effects. It also has a longer duration of action compared to some other beta-blockers, making it a preferred choice for long-term management of hypertension and heart failure .
特性
| { "Design of the Synthesis Pathway": "Alodane can be synthesized by the oxidation of 1,2-diaminobenzene with potassium permanganate in the presence of sulfuric acid.", "Starting Materials": [ "1,2-diaminobenzene", "potassium permanganate", "sulfuric acid" ], "Reaction": [ "To a solution of 1,2-diaminobenzene (1.0 g, 9.2 mmol) in water (10 mL) is added sulfuric acid (1 mL) and potassium permanganate (2.5 g, 15.4 mmol).", "The mixture is stirred at room temperature for 2 hours.", "The reaction mixture is then filtered to remove the precipitate.", "The filtrate is extracted with dichloromethane (3 x 10 mL).", "The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.", "The crude product is purified by recrystallization from ethanol to give Alodane as a white solid (0.5 g, 44% yield)." ] } | |
CAS番号 |
2550-75-6 |
分子式 |
C9H6Cl8 |
分子量 |
397.8 g/mol |
IUPAC名 |
(1R,4S)-1,2,3,4,7,7-hexachloro-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H6Cl8/c10-1-3-4(2-11)8(15)6(13)5(12)7(3,14)9(8,16)17/h3-4H,1-2H2/t3?,4?,7-,8+ |
InChIキー |
FUZORIOHZSVKAW-WINLOITPSA-N |
異性体SMILES |
C(C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |
SMILES |
C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |
正規SMILES |
C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |
外観 |
Solid powder |
melting_point |
105.0 °C |
その他のCAS番号 |
2550-75-6 |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Chlorbicyclen; Nodon; AC 12402 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




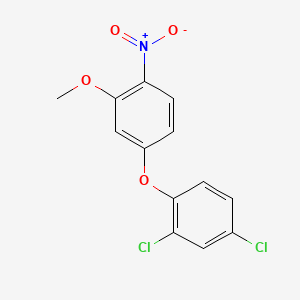
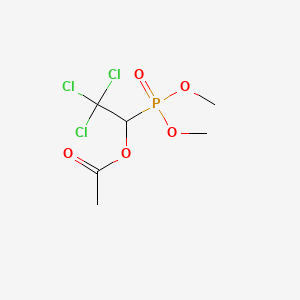

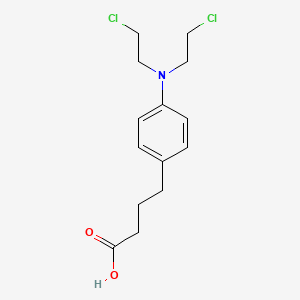
![(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1668638.png)
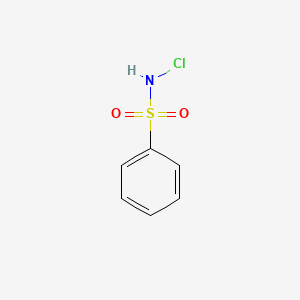
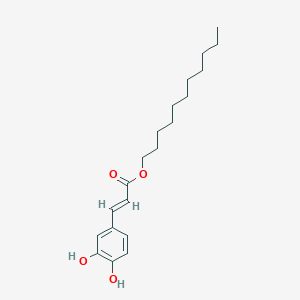
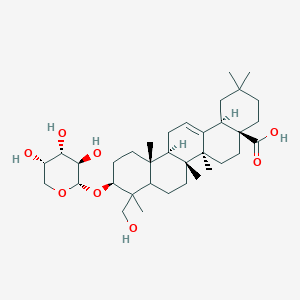
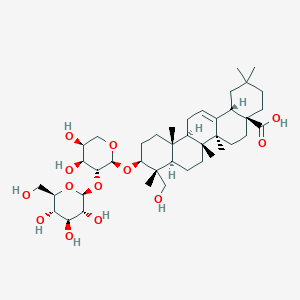
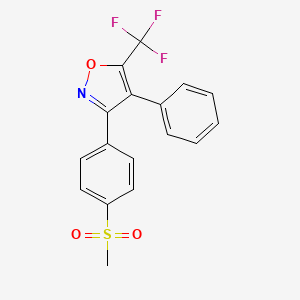
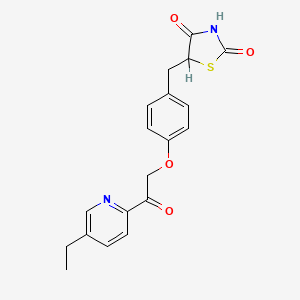
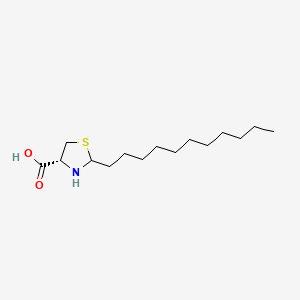
![Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate](/img/structure/B1668648.png)